molecular formula C21H17ClN4O4S2 B2860975 N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 1115408-66-6

N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No. B2860975
CAS RN: 1115408-66-6
M. Wt: 488.96
InChI Key: SWDKGBIQFQXPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O4S2 and its molecular weight is 488.96. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide exhibit antimicrobial properties. A study focused on the synthesis and evaluation of antimicrobial activity of some diphenylamine derivatives, revealing significant antimicrobial and antifungal activities in some compounds, suggesting the potential of these compounds as potent antimicrobial agents (Kumar & Mishra, 2015).

Antitumor Activity

Another significant application is in antitumor activity. A study that synthesized and evaluated the antitumor activity of new 2-(4-aminophenyl)benzothiazole derivatives, which included compounds similar to the one , found considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Photochemical and Thermochemical Properties

The photochemical and thermochemical properties of related compounds have been studied for their potential use in photovoltaics. A study investigating the properties of similar benzothiazolinone acetamide analogs found good light harvesting efficiency and free energy of electron injection, indicating potential application in photovoltaic cells (Mary et al., 2020).

Molecular Docking and Ligand-Protein Interactions

Molecular docking studies have been used to understand the binding interactions of these compounds with biological targets. One study performed spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including molecular docking with Cyclooxygenase 1 (COX1), to understand their potential therapeutic applications (Mary et al., 2020).

Potential Use in Dye-Sensitized Solar Cells

The aforementioned study on photochemical and thermochemical properties also indicated that these compounds could be used as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating their versatility in both pharmaceutical and renewable energy sectors (Mary et al., 2020).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4S2/c1-12(27)13-4-3-5-15(8-13)24-19(28)11-31-21-23-10-18-20(25-21)16-9-14(22)6-7-17(16)26(2)32(18,29)30/h3-10H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDKGBIQFQXPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=CC(=C4)Cl)N(S3(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

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